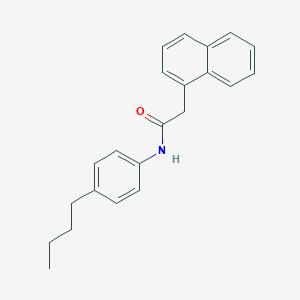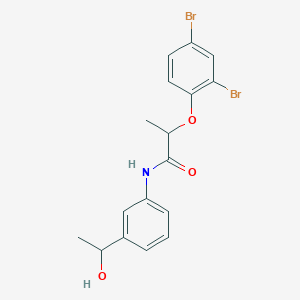
N-(4-butylphenyl)-2-(1-naphthyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-2-(1-naphthyl)acetamide, also known as BNAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds known as acetanilides and is structurally similar to other compounds with analgesic and anti-inflammatory properties, such as acetaminophen and ibuprofen. In
科学的研究の応用
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties in animal models of pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has shown promise as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
作用機序
The exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain and inflammation. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and is responsible for the production of prostaglandins that mediate pain and inflammation. In addition to its COX-2 inhibitory activity, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit antioxidant and neuroprotective properties.
実験室実験の利点と制限
One advantage of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has also been shown to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation, making it a useful tool for studying these conditions. However, one limitation of using N-(4-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to exhibit neuroprotective effects in animal models of these diseases, and further studies are needed to determine its potential therapeutic value. Another area of interest is its potential use as an anticancer agent. N-(4-butylphenyl)-2-(1-naphthyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential efficacy in vivo. Finally, further studies are needed to elucidate the exact mechanism of action of N-(4-butylphenyl)-2-(1-naphthyl)acetamide, which will help to guide its future development as a therapeutic agent.
Conclusion:
N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, as well as neuroprotective and anticancer effects. While there are limitations to its use in lab experiments, N-(4-butylphenyl)-2-(1-naphthyl)acetamide has a well-established synthesis method and has been studied extensively in animal models. Future research on N-(4-butylphenyl)-2-(1-naphthyl)acetamide will help to determine its potential therapeutic value and guide its development as a therapeutic agent.
合成法
The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide can be achieved through a multi-step process that involves the reaction of 1-naphthylamine with butyryl chloride to form 1-(4-butylphenyl)-2-naphthol. This intermediate is then further reacted with acetic anhydride to yield the final product, N-(4-butylphenyl)-2-(1-naphthyl)acetamide. The synthesis of N-(4-butylphenyl)-2-(1-naphthyl)acetamide is a well-established process and has been reported in several research papers.
特性
分子式 |
C22H23NO |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
N-(4-butylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-2-3-7-17-12-14-20(15-13-17)23-22(24)16-19-10-6-9-18-8-4-5-11-21(18)19/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,24) |
InChIキー |
LLAIOMGMKJUPJT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![N-(3-methylphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290560.png)
![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![N-[3-(1-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B290568.png)